[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by borylation. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The pyrazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In organic chemistry, [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of electronic components and coatings .
Mechanism of Action
The mechanism of action of [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- 1,5-Dimethylpyrazole-4-boronic acid
- 3,5-Dimethylisoxazole-4-boronic acid
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness: Compared to similar compounds, [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid is unique due to the presence of the oxan-4-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific synthetic applications and biological interactions .
Properties
IUPAC Name |
[3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O3/c1-7-10(11(14)15)8(2)13(12-7)9-3-5-16-6-4-9/h9,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIINIMMQLOYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C2CCOCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.